(2-nitrophenyl) piperidine-1-carboxylate
Description
(2-Nitrophenyl) piperidine-1-carboxylate is an ester derivative of piperidine-1-carboxylic acid, featuring a 2-nitrophenyl substituent. This compound is structurally characterized by an ester linkage between the piperidine nitrogen and the 2-nitrophenyl moiety, distinguishing it from carbamates (e.g., tert-butyl-protected analogs) or amide derivatives.
Properties
IUPAC Name |
(2-nitrophenyl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-4-1-5-9-13)18-11-7-3-2-6-10(11)14(16)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWKNOHTCBTMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrophenyl) piperidine-1-carboxylate typically involves the reaction of piperidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl) piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted piperidine compounds .
Scientific Research Applications
(2-Nitrophenyl) piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of polymers and as a photoinitiator in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of (2-nitrophenyl) piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
tert-Butyl 4-((2-Nitrophenyl)Amino)Piperidine-1-Carboxylate (Compound 56, )
- Key Differences: Linkage: Contains a carbamate (Boc-protected) group instead of an ester. Substituent: The 2-nitrophenyl group is attached via an amino (–NH–) bridge rather than direct ester bonding.
- Implications: The Boc group enhances stability against hydrolysis compared to esters.
Ethyl 4-[(4-Methylpyridin-2-yl)Amino]Piperidine-1-Carboxylate ()
- Key Differences: Substituent: Features a 4-methylpyridyl amino group instead of 2-nitrophenyl. Ester Group: Ethyl ester vs. 2-nitrophenyl ester.
- Implications: The pyridyl amino group may enhance hydrogen-bonding interactions in biological systems. Docking studies for this compound showed a binding energy of −6.91 kcal/mol against iNOS, suggesting that ester derivatives can exhibit significant target affinity depending on substituents .
tert-Butyl 4-(2-Aminophenyl)Piperidine-1-Carboxylate ()
- Key Differences :
- Substituent : The nitro group is reduced to an amine (–NH2), altering electronic and steric properties.
- Protection : Retains the Boc group.
- Implications: The amine group introduces nucleophilic reactivity, enabling conjugation or further derivatization.
3-Vinylphenyl Piperidine-1-Carboxylate (Compound 6g, )
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
